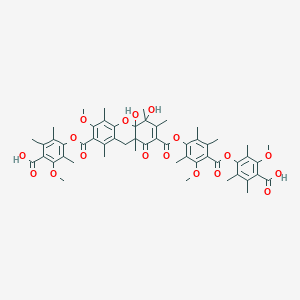
Thielocin A1beta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thielocin A1beta is a natural product that is produced by the bacterium Streptomyces. It is a member of the thiolactone family of compounds and has been found to have a number of interesting properties that make it of interest to scientists in a variety of fields. In
Mécanisme D'action
The mechanism of action of Thielocin A1beta is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Thielocin A1beta has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of different bacteria and cancer cells, and it has also been found to have anti-inflammatory properties. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thielocin A1beta has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, the synthesis of Thielocin A1beta is a complex process, which can make it difficult to obtain in large quantities. Additionally, Thielocin A1beta has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are a number of future directions for research on Thielocin A1beta. One area of interest is the development of new synthesis methods that can produce Thielocin A1beta more efficiently. Another area of interest is the development of new therapeutic applications for Thielocin A1beta, particularly in the areas of cancer and infectious diseases. Additionally, there is a need for further research into the mechanism of action of Thielocin A1beta, which could help to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of Thielocin A1beta is a complex process that involves the use of several different chemical reactions. The first step in the synthesis process is the production of the precursor molecule, which is then converted into Thielocin A1beta through a series of chemical reactions. The synthesis of Thielocin A1beta is a challenging process, and it requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
Thielocin A1beta has been the subject of a significant amount of scientific research due to its unique properties. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it of interest to researchers in a variety of fields. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Propriétés
Numéro CAS |
134892-23-2 |
|---|---|
Nom du produit |
Thielocin A1beta |
Formule moléculaire |
C54H60O18 |
Poids moléculaire |
997 g/mol |
Nom IUPAC |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
Clé InChI |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Autres numéros CAS |
134933-42-9 |
Synonymes |
thielocin A1 beta thielocin A1beta |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



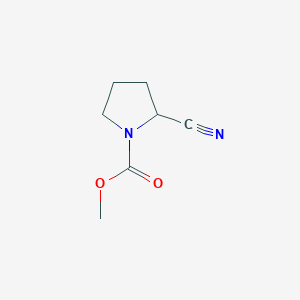
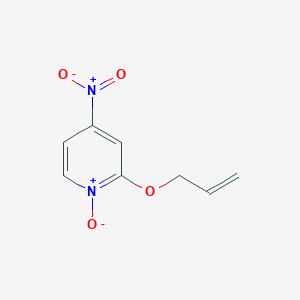
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
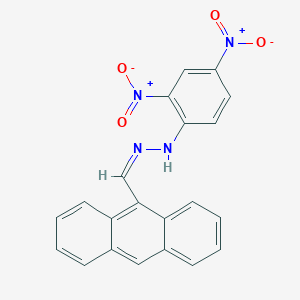
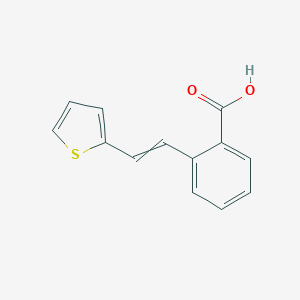
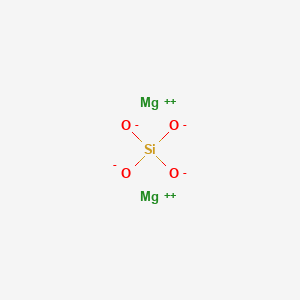
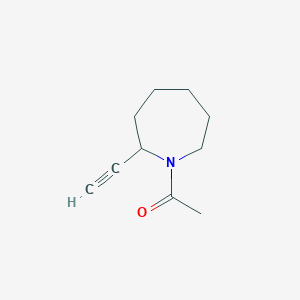
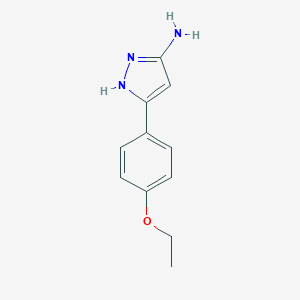
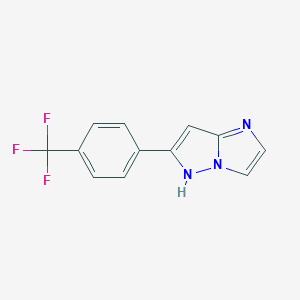
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
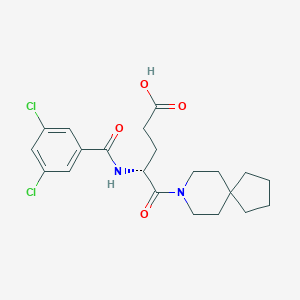
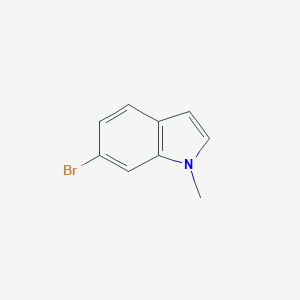
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)